phosphanium CAS No. 14622-42-5](/img/structure/B14706069.png)
Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,3-dichloropropan-2-yl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2C3H6Cl2O→(C3H6Cl2O)2PO+3HCl
Industrial Production Methods
In an industrial setting, the production of Bis(1,3-dichloropropan-2-yl)oxyphosphanium may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,3-dichloropropan-2-yl)oxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Bis(1,3-dichloropropan-2-yl)oxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(1,3-dichloropropan-2-yl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This can affect various biochemical pathways and processes, depending on the specific target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct properties and uses.
Phosphoric acid esters: A broad class of compounds with varying structures and functions.
Uniqueness
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is unique due to its specific combination of 1,3-dichloropropan-2-yl groups and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
14622-42-5 |
|---|---|
Molekularformel |
C6H10Cl4O3P+ |
Molekulargewicht |
302.9 g/mol |
IUPAC-Name |
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Cl4O3P/c7-1-5(2-8)12-14(11)13-6(3-9)4-10/h5-6H,1-4H2/q+1 |
InChI-Schlüssel |
BHDSCQGNJKBZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)O[P+](=O)OC(CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
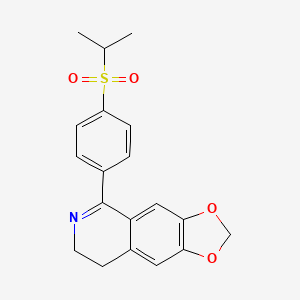
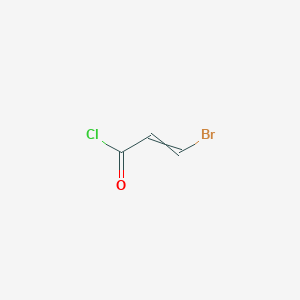

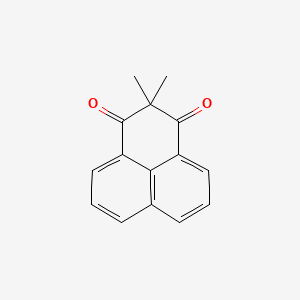
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)

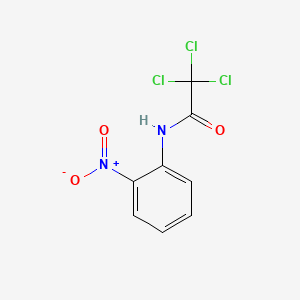
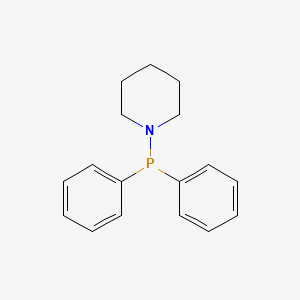
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)


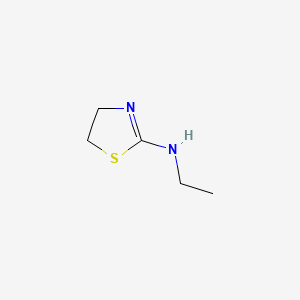
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
